Ethyl N-phenylformimidate
Overview
Description
Preparation Methods
Ethyl N-phenylformimidate can be synthesized through several methods. One common method involves the reaction of aniline with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds with the removal of ethanol as a byproduct . The detailed procedure is as follows:
- A 500-ml flask is equipped with a capillary through a side opening, and 94 g (1.01 moles) of aniline and 1 ml of concentrated hydrochloric acid are added.
- A 12-inch glass-helix-packed column is attached, and the water introduced with the acid is removed by boiling.
- The flask and its contents are cooled to room temperature, and 222 g (1.50 moles) of ethyl orthoformate is added.
- Ethanol is distilled as it is produced, and the reaction mixture is allowed to cool slightly.
- The pressure is lowered to 40 mm, and the excess ethyl orthoformate is distilled.
- The product distills at 117–118°C/40 mm, yielding 78–84% .
Chemical Reactions Analysis
Ethyl N-phenylformimidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form aniline and ethyl formate.
Condensation: It can react with amines to form imines.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-phenylformimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl N-phenylformimidate involves its reactivity as an electrophile. It can react with nucleophiles to form imines or other substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Ethyl N-phenylformimidate can be compared with similar compounds such as:
N-Phenylformimidic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.
N-Phenylformimidic acid propyl ester: Similar structure but with a propyl group instead of an ethyl group.
N-Phenylformimidic acid butyl ester: Similar structure but with a butyl group instead of an ethyl group.
This compound is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl N-phenylmethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDBNKYFCOLNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064473 | |
Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-49-0 | |
Record name | Ethyl N-phenylmethanimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-phenylformimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-phenylformimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl N-phenylformimidate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7GBA83WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reaction pathways of Ethyl N-phenylformimidate?
A1: this compound acts as a versatile intermediate in organic synthesis. One common reaction is its conversion to N,N′-diphenylformamidine, especially in the presence of ethanol and copper(I) catalysts. [] This reaction proceeds through an [(ethoxy)-(phenylimino)methyl]copper intermediate formed by the nucleophilic attack of ethoxide on coordinated isocyanide. [] Another pathway involves its reaction with 2,3-epoxypropyl aryl ether, ultimately yielding N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] Interestingly, this final product is also obtained when using N,N′-diphenylformamidine as a starting material, suggesting a common intermediate in these reactions. []
Q2: Can this compound be synthesized using catalysts, and if so, what types are effective?
A2: Yes, this compound synthesis can be efficiently catalyzed. One successful approach utilizes sulfonated polystyrene brushes grafted onto magnetic nanoparticles. [] These recyclable catalysts have shown promising results in promoting the formation of this compound. [] Additionally, copper(I) complexes, like Cu(PhNC)4BF4, combined with a base, efficiently catalyze the insertion of phenyl isocyanide into ethanol to yield this compound. [] This suggests the importance of metal-ligand interactions and basic conditions in facilitating the reaction.
Q3: Are there any studies investigating the structure-activity relationship of this compound derivatives?
A3: While direct studies on this compound derivatives' structure-activity relationship are limited in the provided research, insights can be gleaned from the reaction mechanism involving copper(I) catalysts. [] The substituent effect on the phenyl ring of the isocyanide starting material impacts the reaction rate, indicating that electronic factors influence the formation of the [(ethoxy)-(phenylimino)methyl]copper intermediate. [] This suggests that modifying the phenyl ring substituents in this compound could modulate its reactivity and potentially lead to analogs with altered properties.
Q4: What are the key applications of this compound in synthetic chemistry?
A4: this compound serves as a valuable building block for synthesizing various organic compounds. For example, it acts as a precursor for generating phenyl isonitrile upon reacting with alkyllithiums. [] This reaction pathway highlights the potential of this compound in accessing important nitrile derivatives. Furthermore, its reaction with epoxides, like 2,3-epoxypropyl aryl ether, demonstrates its utility in forming substituted amides, specifically N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] This product holds potential applications in diverse fields like pharmaceuticals and materials science.
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